1,4-diMethoxy-2-(2-Methylprop-1-enyl)benzene
Description
1,4-Dimethoxy-2-(2-methylprop-1-enyl)benzene is a substituted aromatic compound characterized by a benzene ring with two methoxy groups at the 1- and 4-positions and a 2-methylprop-1-enyl group at the 2-position. The compound has garnered attention in drug discovery due to its structural features, which enable interactions with biological targets. Its methylpropenyl substituent contributes to hydrophobic interactions and π-π stacking, critical for ligand-receptor binding.
Properties
CAS No. |
35205-30-2 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1,4-dimethoxy-2-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-10-8-11(13-3)5-6-12(10)14-4/h5-8H,1-4H3 |
InChI Key |
RBCAKMBIDPHFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(C=CC(=C1)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-diMethoxy-2-(2-Methylprop-1-enyl)benzene can be synthesized through several methods. One common approach involves the reaction of isoeugenol with dimethyl sulfate in the presence of a base such as potassium hydroxide. The reaction proceeds under stirring, and the resulting oil layer is distilled to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4-diMethoxy-2-(2-Methylprop-1-enyl)benzene typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous distillation and purification steps .
Chemical Reactions Analysis
Types of Reactions
1,4-diMethoxy-2-(2-Methylprop-1-enyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,4-diMethoxy-2-(2-Methylprop-1-enyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1,4-diMethoxy-2-(2-Methylprop-1-enyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the 2-methylprop-1-enyl substituent play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bioactivity and physicochemical properties of 1,4-dimethoxy-2-(2-methylprop-1-enyl)benzene are influenced by its substituents. Below is a comparative analysis with analogous compounds, focusing on structural variations, molecular properties, and bioactivity.
Substituent Effects on Molecular Properties
Key Observations:
- Electronic Effects : The methylpropenyl group in the target compound donates electron density via conjugation with the benzene ring, enhancing electrophilic substitution reactivity. In contrast, nitro groups (e.g., in 5529-38-4) withdraw electrons, reducing ring activation .
- Bioactivity: The methylpropenyl group’s unsaturated bond enables π-π interactions with protein aromatic residues, critical for inhibitory activity in acetylcholinesterase (AChE) inhibitors (e.g., aruncolactonoside derivatives) .
Comparative Bioactivity Profiles
- Antimicrobial Potential: 1,4-Dimethoxy-2-(2-methylprop-1-enyl)benzene outperformed anthraquinone derivatives in molecular docking against Shigella dysenteriae targets, likely due to its optimal hydrophobic surface area .
- Enzyme Inhibition: Methylpropenyl-containing glucosides (e.g., aruncolactonoside) showed moderate AChE inhibition (IC₅₀ ~67.8 µM), suggesting the substituent’s role in hydrophobic binding pockets .
- Physicochemical Stability : Compounds with sulfur-based substituents (e.g., methylthio, C₉H₁₂O₂S) exhibit higher metabolic stability but lower solubility compared to alkenyl analogs .
Structural-Activity Relationship (SAR) Trends
- Alkenyl vs. Alkynyl Groups : The target compound’s methylpropenyl group offers greater conformational flexibility than the rigid methylbutenynyl group (C₁₄H₁₄O₂), balancing binding affinity and solubility .
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and methylpropenyl groups enhance electron density on the benzene ring, favoring interactions with electron-deficient protein regions. Nitro groups (e.g., in 5529-38-4) reduce reactivity but may improve redox-mediated activity .
Biological Activity
1,4-Dimethoxy-2-(2-methylprop-1-enyl)benzene is an organic compound characterized by its unique aromatic structure, which includes a benzene ring with two methoxy groups and a 2-methylprop-1-enyl substituent. This specific substitution pattern significantly influences its chemical properties and biological activities. The molecular formula of this compound is with a molecular weight of approximately 192.25 g/mol.
The compound’s structure allows it to interact with various biological targets, including enzymes and receptors, leading to diverse biological activities. The presence of methoxy groups enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular components.
Biological Activities
Research indicates that 1,4-dimethoxy-2-(2-methylprop-1-enyl)benzene exhibits several potential biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Antitumor Effects : Preliminary studies suggest potential antitumor activity, particularly in inhibiting the proliferation of cancer cells through modulation of key signaling pathways.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
The biological effects of 1,4-dimethoxy-2-(2-methylprop-1-enyl)benzene are believed to arise from its ability to modulate various biochemical pathways. It interacts with molecular targets such as:
- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Binding affinity towards certain receptors that regulate cell signaling and gene expression.
Antitumor Activity
A study investigating the effects of 1,4-dimethoxy-2-(2-methylprop-1-enyl)benzene on cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antioxidant Evaluation
In vitro assays demonstrated that the compound effectively scavenged free radicals, indicating its potential as a natural antioxidant. This activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Comparative Analysis with Related Compounds
To better understand the efficacy of 1,4-dimethoxy-2-(2-methylprop-1-enyl)benzene, a comparison with structurally similar compounds was conducted:
| Compound Name | Antioxidant Activity | Antitumor Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1,4-Dimethoxy-2-(2-methylprop-1-enyl)benzene | High | Moderate | Moderate |
| Methyleugenol | Moderate | High | Low |
| Eugenol | High | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
